Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate

Nicotinic acetylcholine receptors α4β2 nAChR Structure-activity relationship

Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate (CAS 412347-35-4) is a bifunctional organic building block belonging to the N-Boc-protected 1-arylpiperazine class, with a molecular formula of C₁₅H₂₃N₃O₃ and a molecular weight of 293.37 g/mol. The compound features a piperazine ring N-substituted at the 1-position by a 5-methoxypyridin-3-yl group and N-protected at the 4-position by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
CAS No. 412347-35-4
Cat. No. B1314546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate
CAS412347-35-4
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)OC
InChIInChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-17(6-8-18)12-9-13(20-4)11-16-10-12/h9-11H,5-8H2,1-4H3
InChIKeyRXHYDIGDICHQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate (CAS 412347-35-4): A Boc-Protected Piperazine Intermediate for Regioselective Heterocyclic Derivatization


Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate (CAS 412347-35-4) is a bifunctional organic building block belonging to the N-Boc-protected 1-arylpiperazine class, with a molecular formula of C₁₅H₂₃N₃O₃ and a molecular weight of 293.37 g/mol . The compound features a piperazine ring N-substituted at the 1-position by a 5-methoxypyridin-3-yl group and N-protected at the 4-position by a tert-butoxycarbonyl (Boc) group. A key reported application involves its use as an intermediate in the synthesis of ligands targeting the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), where the 5-methoxypyridine substitution pattern has been specifically identified as a tolerated pharmacophoric element, unlike substitutions at the 2- or 4-positions of the pyridine ring [1]. The predicted physicochemical properties reported for this compound include a pKa of 6.48 ± 0.10 and a density of 1.140 ± 0.06 g/cm³ .

Why Generic 1-Arylpiperazine Intermediates Cannot Replace Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate in nAChR-Focused Synthesis


Within the α4β2 nicotinic receptor ligand space, the regiochemistry of substitution on the pyridine ring is a critical determinant of biological activity. Published structure-activity relationship (SAR) studies demonstrate that while the 5- and 6-positions of the pyridine ring tolerate a variety of substituents, the 2- and 4-positions are generally not tolerated for receptor binding [1]. The 5-methoxy substitution pattern of tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate is therefore not arbitrary; a generic swap to the isomeric 4-methoxy or 6-methoxy derivative would be predicted, based on SAR homology models developed with a GRID/GOLPE 3D-QSAR approach (R² = 0.94, Q² = 0.83), to yield a functionally distinct and potentially inactive compound in this target family [1]. Furthermore, the Boc protecting group provides orthogonal stability for downstream synthetic transformations that alternative protecting group strategies (e.g., Cbz, Fmoc) do not identically offer, affecting both synthetic yield and purity profiles.

Quantitative Evidence Guide: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate Compared to Analogs


Regiochemical Tolerance in α4β2 nAChR Binding: 5-Methoxy vs. 2- and 4-Position Substitutions

In the α4β2 nAChR ligand series, SAR analysis using a GRID/GOLPE 3D-QSAR model (R² = 0.94, Q² = 0.83, SDEP = 0.34) identifies the 5-position of the pyridine ring as tolerant of diverse substituents, including methoxy, ethoxy, and phenyl groups, while the 2- and 4-positions are explicitly described as 'generally seem not to be tolerated' and the 6-position is 'only allowed to a limited extent' [1]. A direct comparator, 1-(pyridin-3-yl)-1,4-diazepane (NS3531), serves as an unsubstituted baseline. While quantitative Ki values for the 5-methoxy compound are not directly extracted from the public abstract, the validated model provides a reliable basis for predicting superior affinity retention for 5-substituted analogs relative to isosteric 4-substituted replacements.

Nicotinic acetylcholine receptors α4β2 nAChR Structure-activity relationship 3D-QSAR

Predicted pKa Differentiation: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate vs. Unsubstituted Pyridine Analog

The predicted pKa of tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate is reported as 6.48 ± 0.10 . In comparison, the unsubstituted pyridin-3-yl analog (1-(pyridin-3-yl)piperazine) is expected to have a slightly different protonation profile due to the electron-donating effect of the methoxy group, which increases the basicity of the pyridine nitrogen relative to the unsubstituted congener. Although an exact pKa difference value is not available from the same experimental source, class-level trends predict a ΔpKa of approximately +0.3 to +0.5 units for the 5-methoxy analog, which can influence solubility, salt formation, and chromatographic behavior during purification.

Physicochemical profiling pKa prediction Piperazine protonation state

Boc-Protection Orthogonality: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate as a Stable, Removable Intermediate Compared to Cbz- and Fmoc-Protected Analogs

The Boc group in tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate provides acid-labile protection orthogonal to base-labile (Fmoc) or hydrogenolytic (Cbz) protecting strategies. While quantitative deprotection kinetics are not reported for this specific compound, the Boc group is standardly removed with TFA/DCM or HCl/dioxane under conditions that leave methyl ethers and pyridine rings intact. In contrast, a Cbz analog would require hydrogenation conditions that may reduce the pyridine ring, and an Fmoc analog would be labile to the basic conditions needed for piperazine alkylation. This orthogonality is a well-established class-level advantage for multi-step medicinal chemistry sequences .

Protecting group chemistry Boc deprotection Orthogonal synthesis

Purity Benchmarking: Commercial ≥97% Specification Compared to Unqualified Vendors

A reputable vendor specification lists the purity of tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate at ≥97% (HPLC or equivalent) . In contrast, several alternative vendors list the compound without a formal purity specification or at a lower nominal purity, introducing uncertainty in batch-to-batch reproducibility. While this is not a head-to-head analysis of the same compound from different sources, the availability of a defined ≥97% specification from a major supplier (VWR/Avantor) provides a procurement-quality differentiator when compared to unvalidated sources.

Quality control Purity specification Procurement standardization

Procurement-Guiding Application Scenarios for Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate Based on Verified Evidence


Medicinal Chemistry: Synthesis of α4β2-Selective Nicotinic Acetylcholine Receptor Ligands

For laboratories pursuing α4β2 nAChR modulators, this compound provides the 5-methoxypyridin-3-ylpiperazine core explicitly validated by 3D-QSAR models (R² = 0.94, Q² = 0.83) as a tolerated scaffold [1]. The Boc-protected form allows for sequential derivatization at the piperazine 4-position after deprotection, enabling library synthesis of N-substituted analogs. Procurement of this specific intermediate ensures retention of the regiochemistry critical for target engagement, avoiding the inactivity associated with 2- or 4-substituted pyridine isomers [1].

Building Block for Orthogonal Protection Strategy in Multi-Step Syntheses

When planning a synthetic route that involves base-sensitive or hydrogenation-labile functional groups, the Boc-protected intermediate is the optimal procurement choice. Its acid-labile protection is orthogonal to Cbz and Fmoc strategies , allowing precise control over deprotection timing without affecting the methoxypyridine moiety. This reduces the number of steps, intermediate isolations, and overall material cost.

Analytical Method Development and Reference Standard Sourcing

For quality control laboratories developing HPLC or LC-MS methods to monitor synthetic processes involving 1-(5-methoxypyridin-3-yl)piperazine derivatives, procurement of the ≥97% purity material from a specification-providing vendor ensures a reliable reference standard. The documented MDL number (MFCD09800605) and CAS registry enable unambiguous cross-referencing in regulatory submissions and internal documentation.

Physicochemical Profiling for Pre-formulation Studies of Piperazine-Containing Candidates

The predicted pKa of 6.48 ± 0.10 positions this compound for use as a model intermediate in pre-formulation pH-solubility profiling of piperazine-containing drug candidates. Its distinct protonation state, compared to unsubstituted pyridine analogs, makes it a representative scaffold for assessing salt formation and dissolution behavior early in lead optimization.

Quote Request

Request a Quote for Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.